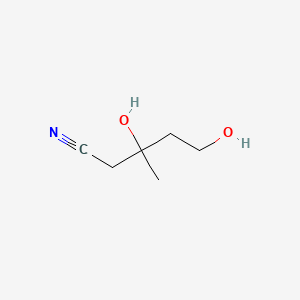

Pentanenitrile, 3,5-dihydroxy-3-methyl

Description

Molecular Framework and Structural Features of Hydroxy Nitriles

Hydroxy nitriles, also known as cyanohydrins, are organic compounds that contain both a hydroxyl (-OH) and a nitrile (-C≡N) group. The molecular framework of Pentanenitrile, 3,5-dihydroxy-3-methyl is characterized by a pentane (B18724) backbone substituted at key positions.

The structure includes:

A five-carbon chain (pentane).

A nitrile group (-C≡N) at position 1.

A hydroxyl group (-OH) and a methyl group (-CH₃) at position 3, forming a tertiary alcohol.

A hydroxyl group (-OH) at position 5, creating a primary alcohol.

This arrangement of functional groups imparts specific chemical properties. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. The two hydroxyl groups can undergo typical alcohol reactions such as oxidation, esterification, and etherification, although the reactivity of the tertiary and primary alcohols will differ. The presence of multiple polar functional groups suggests that this compound is likely soluble in polar solvents.

A search on PubChem provides basic information for the related compound, Pentanenitrile, 3-hydroxy-3-methyl-, which has a single hydroxyl group. nih.gov This highlights the structural complexity added by the second hydroxyl group in the title compound.

Table 1: Structural Features of this compound

| Feature | Description |

| IUPAC Name | 3,5-dihydroxy-3-methylpentanenitrile |

| Molecular Formula | C₅H₉NO₂ |

| Functional Groups | Nitrile (-C≡N), Primary Alcohol (-OH), Tertiary Alcohol (-OH) |

| Chirality | The carbon at position 3 is a stereocenter, meaning the compound can exist as enantiomers. |

Academic Significance within Organic Chemistry

The academic significance of this compound lies in its potential as a building block in organic synthesis and as a probe for studying enzymatic pathways. Its structure is notably similar to mevalonic acid, a key intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. nih.gov This structural analogy suggests that this compound could be investigated as a potential inhibitor of enzymes in this pathway, such as mevalonate kinase. nih.gov

Research into inhibitors of the mevalonate pathway is a significant area of medicinal chemistry, with statins being a prominent example of drugs that target this pathway. google.com The development of novel inhibitors is crucial for understanding the regulation of the pathway and for developing new therapeutic agents. nih.gov While no specific studies on this compound as a mevalonate pathway inhibitor are currently published, its structural similarity makes it a compound of high interest for such investigations.

The presence of multiple functional groups also makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methods. For instance, the selective functionalization of the primary versus the tertiary alcohol would be a challenging and academically interesting problem in synthetic chemistry.

Contextual Relevance in Synthetic Strategy Development

In the context of synthetic strategy, this compound can be viewed as a versatile synthon. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The nitrile group can be considered a masked carboxylic acid or amine, allowing for its introduction into a molecule at an early stage and its subsequent transformation into other functional groups as needed.

The diol functionality offers opportunities for the synthesis of various heterocyclic compounds, such as lactones (through oxidation and intramolecular cyclization) or cyclic ethers. The development of synthetic routes to this molecule would likely involve the nucleophilic addition of a cyanide source to a suitably functionalized ketone or epoxide precursor.

While specific patents for this compound are not readily found, patents for related hydroxypentanenitrile derivatives exist, indicating the industrial interest in this class of compounds for various applications. nih.govepa.govgoogle.com These patents often describe their use as intermediates in the synthesis of more complex molecules, including pharmaceuticals. The commercial availability of a related chiral compound, (R)-3,5-Dihydroxy-3-methylpentanenitrile, further underscores the potential utility of these structures in stereoselective synthesis. advatechgroup.com

Table 2: Potential Synthetic Applications

| Functional Group | Potential Transformation | Resulting Compound Class |

| Nitrile | Hydrolysis | Carboxylic Acid |

| Nitrile | Reduction | Amine |

| Primary Alcohol | Oxidation | Aldehyde, Carboxylic Acid |

| Diol | Intramolecular Cyclization | Lactone, Cyclic Ether |

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3,5-dihydroxy-3-methylpentanenitrile |

InChI |

InChI=1S/C6H11NO2/c1-6(9,2-4-7)3-5-8/h8-9H,2-3,5H2,1H3 |

InChI Key |

RLUNXOOTUPCUEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)(CC#N)O |

Origin of Product |

United States |

Analytical and Spectroscopic Characterization of Pentanenitrile, 3,5 Dihydroxy 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. Both ¹H and ¹³C NMR would be utilized to confirm the connectivity and chemical environment of each atom in Pentanenitrile, 3,5-dihydroxy-3-methyl.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl, methylene (B1212753), and hydroxyl groups. pressbooks.pubopenstax.org The protons on carbons adjacent to electron-withdrawing groups, such as the hydroxyl and nitrile groups, would appear at a lower field (higher ppm value). openstax.orgfiveable.me For instance, the methylene protons adjacent to the nitrile group (C2) would likely resonate in the 2-3 ppm range. fiveable.me The methylene protons at C4, being adjacent to a tertiary alcohol, would also be shifted downfield. The protons of the hydroxyl groups are variable and their signals can be broad, often appearing between 1-5 ppm, due to hydrogen bonding. fiveable.me The presence of these hydroxyl protons can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH signals due to proton-deuterium exchange. libretexts.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the nitrile group (C≡N) is characteristically found in the 110-125 ppm region. oregonstate.eduucalgary.ca Carbons bonded to the electronegative oxygen atoms of the hydroxyl groups would also have distinctive chemical shifts, typically in the 50-65 ppm range. libretexts.org Quaternary carbons, such as the C3 atom in this molecule, often show weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₃) | ~1.3 | Singlet | ~25-30 |

| C2 (-CH₂CN) | ~2.5 | Singlet | ~20-30 |

| C3 (-C(OH)-) | - | - | ~70-75 |

| C4 (-CH₂-) | ~1.7 | Triplet | ~40-45 |

| C5 (-CH₂OH) | ~3.6 | Triplet | ~60-65 |

| C≡N | - | - | ~115-125 |

| 3-OH | Variable (e.g., ~2-4) | Broad Singlet | - |

| 5-OH | Variable (e.g., ~2-4) | Broad Singlet | - |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum may be weak or absent, which is characteristic of tertiary alcohols. whitman.educhemistrynotmystery.comlibretexts.org Common fragmentation pathways for alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen). whitman.edulibretexts.org The presence of a nitrile group can lead to the loss of a CN radical (M-26) or a McLafferty rearrangement if the alkyl chain is sufficiently long. miamioh.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Predicted data based on common fragmentation patterns of alcohols and nitriles.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 129 | [C₆H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 114 | [C₅H₈NO₂]⁺ | Loss of methyl group (•CH₃) |

| 111 | [C₆H₉NO]⁺ | Loss of water (H₂O) |

| 100 | [C₅H₈NO]⁺ | Loss of ethyl group (•C₂H₅) |

| 83 | [C₅H₅N]⁺ | Loss of water and formaldehyde (B43269) (H₂O + CH₂O) |

| 59 | [C₂H₅NO]⁺ | Cleavage yielding the CH₂=C(OH)CN fragment |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation / [C₂H₃N]⁺ from McLafferty rearrangement |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of complex mixtures. mtu.eduyoutube.com To analyze this compound in a mixture, a sample would first be prepared, which may involve extraction and derivatization. libretexts.orgnih.gov Due to the polar hydroxyl groups, which can cause poor chromatographic peak shape and thermal instability, derivatization to form more volatile silyl (B83357) ethers is a common strategy for GC-MS analysis of such compounds. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. youtube.comwhitman.edu A polar column might be suitable for separating polar analytes. youtube.com The temperature of the GC oven is programmed to ramp up, allowing compounds to elute based on their boiling points and interactions with the stationary phase. whitman.edu As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded. The resulting total ion chromatogram (TIC) shows peaks corresponding to the separated components, and the mass spectrum of each peak can be used for identification by comparing it to a spectral library or through manual interpretation. mtu.eduwhitman.edu

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a sensitive technique for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. wikipedia.orgnih.govacs.org This technique utilizes hydronium ions (H₃O⁺) as reagent ions, which undergo proton transfer reactions with analyte molecules that have a higher proton affinity than water. wikipedia.orgnih.gov This "soft" ionization method typically results in minimal fragmentation, producing mainly the protonated molecular ion [M+H]⁺. rjleegroup.com

Nitriles generally have proton affinities higher than water, making them detectable by PTR-MS. nih.gov For this compound, with a molecular weight of 129.16 g/mol , PTR-MS analysis would be expected to show a prominent signal at an m/z of 130.17 [C₆H₁₁NO₂ + H]⁺. The high sensitivity of PTR-MS, reaching parts-per-trillion levels, makes it a valuable tool for trace gas analysis in various fields, including atmospheric chemistry and medical research. nih.govrjleegroup.com

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. The choice of method depends on the properties of the compound and the scale of the purification.

Column chromatography is a widely used technique for purifying organic compounds from reaction mixtures. libretexts.orgyoutube.com For a polar, neutral compound like this compound, silica (B1680970) gel is a suitable stationary phase. columbia.educolumn-chromatography.com The separation is based on the differential adsorption of the components of the mixture to the polar silica gel. libretexts.org Less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds are retained more strongly and elute later. libretexts.orgyoutube.com

A typical procedure would involve packing a glass column with a slurry of silica gel in a non-polar solvent. The crude sample is then loaded onto the top of the column. Elution is performed with a solvent system of increasing polarity, for example, starting with a mixture of hexane (B92381) and ethyl acetate (B1210297) and gradually increasing the proportion of ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the isolation and purification of compounds. sielc.comresearchgate.net For polar compounds like this compound, reversed-phase HPLC (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. researchgate.netwaters.com

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. columbia.eduwaters.com However, highly polar compounds can have poor retention on traditional RP columns. sielc.comfishersci.com HILIC is an alternative that uses a polar stationary phase and a mobile phase with a high organic solvent content, which improves the retention of very polar analytes. waters.com

The purity of the isolated compound can be assessed by analytical HPLC, where a sharp, symmetrical peak in the chromatogram is indicative of a pure substance. The area of the peak is proportional to the concentration of the compound.

Determination of Enantiomeric Excess (ee) in Chiral Derivatives

The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules, confirming the effectiveness of an asymmetric synthesis or resolution method. For derivatives of this compound, various analytical techniques can be employed to separate and quantify the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase and nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents are common and powerful methods for this purpose.

A notable example involves the determination of the enantiopurity of (R)-mevalonic acid, which is synthesized from (S)-3,5-dihydroxy-3-methylpentanenitrile. chemrxiv.org In this synthetic pathway, the enantiomeric excess of the final product serves as a direct reflection of the stereochemical purity of the nitrile intermediate.

One established method for determining the enantiomeric excess of chiral alcohols and amines is the Mosher ester analysis. chemrxiv.org This technique involves the reaction of the chiral substrate with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The resulting diastereomers exhibit distinct signals in their ¹H or ¹⁹F NMR spectra, allowing for the quantification of each enantiomer.

In the synthesis of (R)-mevalonic acid from the chiral epoxide precursor to 3,5-dihydroxy-3-methylpentanenitrile, the Mosher ester method was utilized to confirm the high enantiopurity of the product. chemrxiv.org The analysis revealed an enantiomeric excess of ≥99% for the (R)-mevalonic acid. chemrxiv.org This high level of stereoselectivity in the final product indicates that the intermediate, this compound, was also formed with a correspondingly high degree of enantiomeric purity. The synthesis is designed to be flexible, allowing for the production of (S)-mevalonic acid by using the enantiomeric forms of the catalysts in the preceding steps. chemrxiv.org

The general principle of determining enantiomeric excess via chiral HPLC involves the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. nih.govnih.gov This allows for the separation and individual quantification of each enantiomer in a mixture. uma.es

Detailed findings from the enantioselective synthesis of mevalonic acid, a direct derivative of this compound, are summarized in the table below.

| Product | Synthetic Method | Method for ee Determination | Enantiomeric Excess (ee) | Reference |

| (R)-Mevalonic acid | Enantioselective synthesis from (S)-epoxide | Mosher ester analysis (NMR) | ≥99% | chemrxiv.org |

Computational and Theoretical Investigations of Pentanenitrile, 3,5 Dihydroxy 3 Methyl

Molecular Modeling and Conformational Analysis

Molecular modeling of Pentanenitrile, 3,5-dihydroxy-3-methyl- is the first step in its computational investigation. This process involves creating a three-dimensional representation of the molecule to study its physical and chemical properties. Due to the presence of single bonds, the molecule possesses significant conformational flexibility. Identifying the most stable conformers is critical, as these are the most likely to be observed experimentally and to participate in chemical reactions.

Conformational analysis is typically performed using molecular mechanics force fields. These methods provide a balance between computational cost and accuracy for exploring the potential energy surface of the molecule. A systematic or stochastic search of the conformational space can identify low-energy structures. The stability of these conformers is influenced by a variety of intramolecular interactions, including hydrogen bonding between the hydroxyl groups and the nitrile group, as well as steric hindrance from the methyl group.

Table 1: Illustrative Conformational Analysis Data for this compound-

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular H-bonds |

| 1 | 0.00 | C1-C2-C3-C4: 178.5 | O-H...N |

| 2 | 1.25 | C1-C2-C3-C4: 65.2 | O-H...O |

| 3 | 2.50 | C1-C2-C3-C4: -70.1 | None |

Note: This data is illustrative and represents typical outputs of a conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Once the low-energy conformers are identified, quantum chemical calculations can be employed to obtain a more accurate description of the electronic structure. Methods such as Density Functional Theory (DFT) are widely used for this purpose. These calculations can provide a wealth of information about the molecule's properties.

Key electronic properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound-, the oxygen atoms of the hydroxyl groups and the nitrogen atom of the nitrile group are expected to be electron-rich, while the hydrogen atoms of the hydroxyl groups and the carbon atom of the nitrile group are likely to be electron-poor.

Atomic Charges: Various population analysis schemes can be used to assign partial charges to each atom in the molecule, providing further insight into its reactivity.

Table 2: Hypothetical Quantum Chemical Properties of this compound- (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Elucidation of Reaction Mechanisms Through Computational Simulations

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state connects the reactants and products. The insights gained from these simulations can help in optimizing reaction conditions to improve yields and selectivities. For instance, understanding the mechanism of a particular reaction can reveal the role of catalysts or the effect of solvent on the reaction pathway. A computational study on the cycloaddition reaction of a different nitrile N-oxide has demonstrated the power of these methods in elucidating reaction pathways. researchgate.net

Application of Machine Learning and Artificial Intelligence for Chemical Reaction Rate Prediction of Related Molecules

The prediction of chemical reaction rates is a significant challenge in chemistry. Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to address this challenge, particularly for complex organic reactions. medium.com While specific ML models for this compound- may not be publicly available, the methodologies developed for related molecules can be readily applied. These models are typically trained on large datasets of known reactions to learn the complex relationships between reactants, products, and reaction conditions. chemrxiv.orgibm.com

A crucial step in building a predictive ML model is feature engineering, which involves selecting and transforming the input data into a format that the model can effectively learn from. For chemical reactions, this means representing the molecules and reaction conditions using numerical descriptors.

Molecular Descriptors can be categorized as:

Topological Descriptors: Based on the 2D graph of the molecule.

Geometrical Descriptors: Derived from the 3D structure of the molecule.

Quantum Chemical Descriptors: Obtained from quantum chemical calculations, such as HOMO/LUMO energies and atomic charges.

Fingerprints: Bit strings that encode structural features of a molecule.

The reliability of any computational model, including ML models, depends on rigorous validation. fiveable.menih.gov This involves assessing the model's performance on a dataset that was not used during its training.

Common validation techniques include:

Cross-validation: The training data is split into multiple folds, and the model is trained and tested on different combinations of these folds.

External validation: The model is tested on an independent dataset.

Performance metrics are used to quantify the accuracy of the model's predictions. For regression tasks like reaction rate prediction, common metrics include:

Root Mean Square Error (RMSE): Measures the average magnitude of the errors.

Mean Absolute Error (MAE): The average of the absolute differences between the predicted and actual values. numberanalytics.com

Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. numberanalytics.com

The validation of prediction uncertainty is also becoming an essential task in modern computational chemistry. researchgate.net

Advanced Applications and Industrial Relevance of Pentanenitrile, 3,5 Dihydroxy 3 Methyl As a Chemical Intermediate

Utility as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in Pentanenitrile, 3,5-dihydroxy-3-methyl, renders it a highly versatile building block for chemists. The nitrile group can undergo a wide array of transformations, while the hydroxyl groups offer sites for esterification, etherification, or oxidation, and their stereochemistry can be crucial in directing the formation of chiral products.

Precursor in the Synthesis of Diverse Organic Molecules

This compound, particularly its chiral form, (R)-3,5-Dihydroxy-3-methylpentanenitrile, serves as a key intermediate in the enantioselective synthesis of other valuable organic compounds. cymitquimica.com A notable example is its role as a precursor to mevalonolactone (B1676541). cymitquimica.com Mevalonolactone is the lactone form of mevalonic acid, a fundamental precursor in the mevalonate (B85504) pathway, the metabolic route responsible for the biosynthesis of a vast array of essential compounds, including steroids and terpenes in organisms. google.comnih.gov The synthesis leverages the existing stereocenter and functional groups of the pentanenitrile to construct the more complex target molecule with high stereochemical control.

Intermediate for Developing Pharmaceuticals and Agrochemicals

The structural motifs present in this compound are relevant to the fields of pharmaceutical and agrochemical development. Compounds containing nitrile groups are recognized as important intermediates in the production of both pharmaceuticals and agrochemicals. cymitquimica.com The conversion of this pentanenitrile to mevalonic acid derivatives provides a direct link to biologically active molecules. google.com For instance, mevalonic acid is known to promote the growth of certain microorganisms like Lactobacillus acidophilus and is also used to enhance the growth of chicks, highlighting its potential in developing products for both health and agricultural sectors. google.com

Role in the Synthesis of Macrolide Compounds (e.g., Epothilones via Related Valeronitriles)

Macrolide antibiotics are a critical class of pharmaceuticals characterized by a large macrocyclic lactone ring. Their total synthesis is a significant challenge in organic chemistry that relies on the assembly of smaller, functionalized building blocks. While direct evidence for the use of this compound in epothilone (B1246373) synthesis is not prominent, its structure as a dihydroxy valeronitrile (B87234) (an alternative name for pentanenitrile) makes it an analogous and potentially valuable building block. The synthesis of advanced macrolides, such as the desmethyl analogues of telithromycin, involves the meticulous coupling of poly-hydroxylated and functionalized aliphatic chains. nih.govnih.gov The dihydroxy-nitrile structure provides multiple reaction handles—the nitrile can be hydrolyzed to a carboxylic acid for esterification into the macrolactone ring, while the hydroxyl groups are key features for biological activity and further functionalization.

Application in the Enantioselective Synthesis of Specific Fragrance Compounds

The fragrance industry increasingly relies on the synthesis of complex chiral molecules to create unique and potent scents. The enantioselective synthesis of fragrance compounds often requires chiral building blocks to ensure the final product has the desired olfactory properties. For example, the synthesis of the jasmine-like fragrance Magnolione involves a multi-step process to create a specific cis-isomer enriched product. nih.gov The chirality of a molecule can be a determining factor in its scent profile, as seen in various 3-alkylcycloalkanols used in muguet (lily-of-the-valley) fragrances. researchgate.net As a chiral dihydroxy nitrile, this compound represents a potential starting material or intermediate for producing novel, high-value fragrance ingredients where specific stereoisomers are required.

Participation in Coordination Chemistry Studies Involving Metal-Nitrile Bonding

Nitriles are well-established as versatile ligands in the field of coordination chemistry. nih.gov The nitrogen atom of the nitrile group (–C≡N) possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a metal center, typically in a linear, end-on fashion. nih.govunibo.it These metal-nitrile complexes are significant for several reasons. The nitrile ligand is often labile, meaning it can be easily replaced by other ligands, which makes nitrile complexes excellent starting materials for the synthesis of a multitude of other coordination compounds and catalysts. wikipedia.org

While specific studies focusing on this compound are not widely documented, the principles of metal-nitrile bonding apply. The coordination of the nitrile group to a metal activates the carbon atom toward nucleophilic attack, a principle that forms the basis for metal-catalyzed hydration of nitriles to amides. wikipedia.org Furthermore, the presence of two hydroxyl groups in the structure of this compound introduces the possibility of chelation, where the hydroxyl groups could also coordinate to the metal center, forming a more stable, multidentate complex. This potential for multi-site binding could lead to unique reactivity and catalytic applications. The strength and nature of the metal-nitrile bond can be fine-tuned by the electronic properties of the substituents on the nitrile, a feature that has been explored in various organo-diiron systems. unibo.it

Contribution to Fine Chemical Production Methodologies

Fine chemicals are pure, complex substances produced in smaller volumes for specialized, high-value applications, such as pharmaceuticals, biopharmaceuticals, and agrochemicals. The synthesis of these chemicals demands precise control over reaction conditions and stereochemistry. This compound, particularly in its enantiomerically pure form, is a contributor to fine chemical production methodologies. Its documented use as an intermediate in the enantioselective synthesis of mevalonolactone is a prime example of its role in producing a specialized, high-purity chemical. cymitquimica.com The methodologies developed for synthesizing and utilizing this pentanenitrile derivative showcase advanced techniques in asymmetric synthesis and functional group manipulation, which are hallmarks of modern fine chemical manufacturing.

Interactive Data Table: Properties of this compound

This table summarizes key identifiers and computed properties for the compound.

| Property | Value |

| IUPAC Name | 3,5-dihydroxy-3-methylpentanenitrile |

| Molecular Formula | C6H11NO2 |

| CAS Number | 79618-05-6 (for R-isomer) |

| PubChem CID | 12136363 |

| SMILES | CC(O)(CCO)CC#N |

Interactive Data Table: Synthetic Applications Overview

This table outlines the key synthetic applications discussed in the article.

| Application Area | Target Molecule Class | Role of Pentanenitrile Derivative | Reference |

| Organic Synthesis | Lactones (e.g., Mevalonolactone) | Chiral Precursor | cymitquimica.com |

| Pharmaceuticals | Biologically Active Molecules | Intermediate | google.comcymitquimica.com |

| Agrochemicals | Growth Promoters | Intermediate | google.com |

| Macrolide Synthesis | Antibiotics | Potential Building Block | nih.govnih.gov |

| Fragrance Chemistry | Chiral Fragrances | Potential Chiral Intermediate | nih.govresearchgate.net |

| Fine Chemicals | High-Purity Compounds | Specialized Intermediate | cymitquimica.com |

Natural Occurrence and Biosynthetic Context of Pentanenitrile, 3,5 Dihydroxy 3 Methyl Analogues

While direct identification of Pentanenitrile, 3,5-dihydroxy-3-methyl in natural extracts is not widely documented, the presence of its analogues in plants, such as Sinapis arvensis (wild mustard), provides a context for its potential natural occurrence. The detection of these related compounds is often accomplished through sophisticated analytical techniques that allow for the detailed chemical profiling of plant extracts.

Detection via GC-MS in Plant Extracts (e.g., Sinapis arvensis)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate and identify individual volatile and semi-volatile compounds within a complex mixture. In the phytochemical analysis of Sinapis arvensis, GC-MS has been instrumental in identifying a wide array of chemical constituents. impactfactor.orgprimescholars.com

Studies on the methanolic extracts of Sinapis arvensis leaves have successfully identified numerous bioactive compounds. impactfactor.orgresearchgate.net Among the diverse range of molecules, nitrile-containing compounds have been reported. For instance, one study identified "Pentanenitrile, 5-(methylthio)-" in the methanolic extract of Sinapis arvensis. impactfactor.orgresearchgate.net Another investigation of the essential oil from the shoots of Sinapis arvensis revealed the presence of benzyl (B1604629) nitrile. researchgate.net The essential oil from the flowers of Sinapis arvensis was also found to contain 9-Methylthiononanonitrile. primescholars.com These findings highlight the capability of the plant to synthesize nitrile-containing molecules, suggesting the potential for the presence of other, yet undetected, nitrile analogues like this compound.

The following table summarizes the nitrile-containing compounds identified in Sinapis arvensis from various studies.

| Compound Name | Plant Part | Extraction Method | Reference |

| Pentanenitrile, 5-(methylthio)- | Leaves | Methanolic Extract | impactfactor.orgresearchgate.net |

| Benzyl nitrile | Shoots | Essential Oil | researchgate.net |

| 9-Methylthiononanonitrile | Flower | Essential Oil | primescholars.com |

Phytochemical Profiling and Characterization

Phytochemical profiling is the comprehensive analysis of the chemical constituents of a plant. In the case of Sinapis arvensis, such profiling has revealed a rich and diverse chemical composition, including phenolic compounds, flavonoids, terpenes, and alkaloids. jcdr.net These studies aim to create a chemical fingerprint of the plant, which can be used for various purposes, including quality control and the discovery of new bioactive molecules.

The identification of compounds through GC-MS is based on their retention time and mass spectrum. For example, in one study, thirty bioactive phytochemical compounds were identified in the methanolic extract of Sinapis arvensis. impactfactor.orgresearchgate.net The characterization of these compounds involves comparing their mass spectra with established libraries. While "this compound" was not explicitly listed, the presence of structurally related compounds underscores the biosynthetic plasticity of this plant species. impactfactor.orgprimescholars.comresearchgate.net

Intermediacy in the Mevalonate (B85504) Pathway

The structural backbone of this compound is highly reminiscent of a key molecule in one of biology's most fundamental biosynthetic routes: the mevalonate pathway. This metabolic cascade is crucial for the synthesis of a vast array of essential compounds.

Role of Mevalonic Acid (3,5-dihydroxy-3-methylpentanoic acid) as a Primary Precursor in Isoprenoid Biosynthesis

The mevalonate pathway is a vital metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org It is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for a large and diverse class of biomolecules known as isoprenoids or terpenoids. wikipedia.orgnih.gov These include cholesterol, steroid hormones, coenzyme Q10, and dolichols. wikipedia.orgmetwarebio.com

The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce (R)-mevalonate. wikipedia.org Mevalonic acid, which exists in equilibrium with its lactone form, mevalonolactone (B1676541), is a critical six-carbon intermediate. Its chemical structure, 3,5-dihydroxy-3-methylpentanoic acid, is notably similar to this compound, differing primarily in the terminal functional group (a carboxylic acid versus a nitrile). This structural similarity strongly suggests a potential biosynthetic link, where the nitrile analogue could be derived from mevalonic acid or a closely related intermediate.

The conversion of mevalonic acid to IPP involves a series of phosphorylation and decarboxylation reactions, highlighting its central role as a precursor for the extensive family of isoprenoid compounds. nih.gov

Enzymatic Control Points within the Mevalonate Pathway

The mevalonate pathway is tightly regulated to ensure a balanced supply of its products while preventing the accumulation of potentially toxic intermediates. frontiersin.org This regulation occurs at several key enzymatic steps. The primary control point is the enzyme HMG-CoA reductase (HMGCR), which catalyzes the conversion of HMG-CoA to mevalonate. frontiersin.orgcreative-proteomics.com This step is the rate-limiting reaction of the entire pathway. frontiersin.org

The activity of HMGCR is controlled through multiple mechanisms, including:

Transcriptional regulation: The expression of the HMGCR gene is controlled by sterol regulatory element-binding proteins (SREBPs), which are sensitive to cellular cholesterol levels. wikipedia.orgfrontiersin.org

Post-translational modification: The enzyme's activity can be modulated by phosphorylation.

Protein degradation: The rate of HMGCR degradation is influenced by the levels of certain sterols. nih.gov

Feedback inhibition: Downstream products of the pathway can allosterically inhibit the enzyme's activity. creative-proteomics.com

Other enzymes in the pathway, such as mevalonate kinase, also serve as regulatory points, although to a lesser extent than HMGCR.

Mevalonic Acid Kinase Activity and Inhibition by Pathway Products

Following its synthesis, mevalonic acid is phosphorylated by the enzyme mevalonate kinase (MVK), in an ATP-dependent reaction, to form mevalonate-5-phosphate. fiveable.mewikipedia.org This is the first committed step in the conversion of mevalonate to isoprenoid precursors. nih.gov A subsequent phosphorylation, catalyzed by phosphomevalonate kinase (PMVK), yields mevalonate-5-pyrophosphate. nih.gov

Mevalonate kinase activity is subject to feedback inhibition by downstream products of the pathway. fiveable.me Specifically, geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP), two key isoprenoid intermediates, can inhibit MVK. researchgate.net This feedback mechanism helps to maintain homeostasis within the pathway, ensuring that the production of isoprenoids is matched to the cell's needs. Disruptions in MVK activity, often due to genetic mutations, can lead to the metabolic disorder mevalonic aciduria, characterized by the accumulation of mevalonic acid. wikipedia.orgnih.gov

Intellectual Property and Patent Landscape Surrounding Pentanenitrile, 3,5 Dihydroxy 3 Methyl Chemistry

Review of Synthetic Process Patents

While patents specifically detailing the synthesis of Pentanenitrile, 3,5-dihydroxy-3-methyl- are scarce, the foundational synthetic routes for its corresponding carboxylic acid, mevalonic acid, are well-established in patent literature. These patents provide a blueprint for the construction of the core 3-hydroxy-3-methyl-1,5-pentanediol skeleton.

A seminal patent in this area, US2915532A, assigned to Merck & Co., describes a method for preparing 3,5-dihydroxy-3-methylpentanoic acid. google.com The process involves a Reformatsky reaction between 4-benzyloxy-2-butanone (B1330257) and an ethyl bromoacetate (B1195939) in the presence of zinc to yield ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate. google.com This key intermediate is then hydrolyzed and the benzyl (B1604629) protecting group is removed via hydrogenation to give the final product. google.com

Another key patent, US3119842A, outlines an alternative synthesis using an internal Reformatsky-type reaction. google.com This process starts with 4-hydroxy-2-butanone, which is first esterified with a halogen-substituted acetic acid (like bromoacetyl bromide) to form an intermediate such as 4-(bromoacetoxy)-2-butanone. google.com This intermediate then undergoes an intramolecular cyclization to form mevalonic acid lactone, which can be hydrolyzed to the acid. google.com

These patents establish the fundamental chemical transformations required to create the 3,5-dihydroxy-3-methylpentanoyl backbone. A hypothetical synthesis for the target nitrile compound could be envisioned following similar logic, potentially starting from a cyano-ketone or introducing the nitrile functionality via a protected cyanohydrin, strategies that are evident in the patent landscape of related structures.

Table 1: Foundational Patents for the 3,5-Dihydroxy-3-Methylpentanoic Acid Skeleton

| Patent Number | Assignee | Key Process Highlight | Key Intermediate(s) |

|---|---|---|---|

| US2915532A | Merck & Co., Inc. | Reformatsky reaction | 4-benzyloxy-2-butanone; Ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate |

Analysis of Patent Applications for Novel Structures and Intermediates

The strategic value of intermediates structurally analogous to this compound- is most apparent in the patent landscape for statin drugs. The side chain of many statins, such as rosuvastatin (B1679574) and atorvastatin (B1662188), is a dihydroxy heptenoic acid, which shares a similar dihydroxy motif. Patents in this field often claim novel intermediates and synthetic routes that improve efficiency, cost-effectiveness, and stereochemical purity.

For example, Chinese patent CN101613341B discloses a synthetic method for a key intermediate of the rosuvastatin calcium side chain. google.com This patent describes a process starting from (S)-3-hydroxy-4-chloro-butyronitrile. google.com This nitrile-containing intermediate is crucial as it sets one of the chiral centers and serves as a building block that is elaborated through subsequent reactions to form the desired side chain. The patent emphasizes that this route avoids complex purification steps like silica (B1680970) gel chromatography and achieves high chemical and optical purity. google.com

The use of such nitrile intermediates is a recurring theme. The nitrile group is an effective and stable surrogate for a carboxylic acid or ester, which is often formed in a late-stage hydrolysis step. This strategy prevents unwanted side reactions of the more reactive carboxyl group during the multi-step synthesis of the complex statin molecule. Patenting these novel nitrile intermediates allows companies to control a critical step in the manufacturing process of a blockbuster drug.

Patents Related to Stereoselective Production Methods

For compounds with multiple chiral centers, such as the dihydroxy side chains of statins, controlling the stereochemistry is paramount for biological activity. Consequently, a significant portion of the patent literature is dedicated to stereoselective production methods.

US patent US8148324B2 provides a prime example of this focus, detailing chemoenzymatic methods for the synthesis of statins and their intermediates. google.com The invention describes the use of aldolase (B8822740) enzymes to perform a highly enantioselective aldol (B89426) addition, which constructs the β,δ-dihydroxy core of the side chain in a single transformation. google.com This enzymatic approach allows for the precise formation of the desired (3R, 5S) stereoisomers, which are essential for the therapeutic effect of drugs like atorvastatin and rosuvastatin. google.com The patent claims not only the processes but also the engineered aldolase enzymes themselves.

Similarly, CN101613341B highlights the importance of stereocontrol in its chemical synthesis. google.com By starting with a chiral building block, (S)-3-hydroxy-4-chloro-butyronitrile, the stereochemistry of one center is pre-determined, and subsequent reaction conditions are optimized to ensure the correct configuration of the second hydroxyl group introduced later in the synthesis. google.com These patents underscore that the intellectual property value lies not just in the chemical structure of an intermediate but also in the sophisticated, stereoselective methods used to produce it.

Table 2: Patents on Stereoselective Synthesis of Statin Side Chain Intermediates

| Patent Number | Focus | Method | Key Feature |

|---|---|---|---|

| US8148324B2 | Chemoenzymatic Synthesis | Use of engineered aldolase enzymes | Single transformation to assemble the chiral β,δ-dihydroxyheptanoic acid side chain with high enantioselectivity. google.com |

Strategic Development and Protection of Chemical Intermediates in Industrial Processes

The patent landscape surrounding the 3,5-dihydroxy-3-methyl-pentane structural motif illustrates a sophisticated strategy for protecting intellectual property in the pharmaceutical and chemical industries. Rather than focusing solely on the final active pharmaceutical ingredient (API), companies build a "patent estate" around the entire manufacturing process. This involves patenting:

Novel Synthetic Routes: Developing and patenting a new, more efficient, or "greener" synthesis provides a significant competitive advantage.

Key Intermediates: Patenting novel chemical intermediates, such as the nitrile-containing building blocks for statin side chains, can effectively block competitors from using a particular synthetic pathway. google.com The nitrile group is a strategic choice as a stable precursor to the final carboxylic acid functional group.

Stereoselective Technologies: As seen with chemoenzymatic methods, patenting the specific enzymes or catalysts used for stereoselective transformations provides a powerful layer of protection. google.com This is because achieving the correct stereoisomer is a non-obvious and critical step for the efficacy of the final product.

This strategy of protecting key intermediates and the processes to make them is crucial, especially as patents on the final API expire. A strong portfolio of process and intermediate patents can extend the commercial exclusivity of a product by making it difficult or costly for generic manufacturers to produce. The intellectual property surrounding the synthesis of statin side chains serves as a clear and well-documented example of this strategy in action, a strategy that would be directly applicable to a compound like this compound- should it become a key intermediate in a valuable industrial process.

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-dihydroxy-3-methylpentanenitrile, and what challenges are associated with its stereochemical control?

- Methodological Answer : A viable route involves adapting hydrocyanation processes, as described in patents for nitrile synthesis . For compounds with hydroxyl groups, protective strategies (e.g., silylation or acetylation) are critical to prevent side reactions during nitrile formation. Catalysts like nickel or palladium complexes may enhance regioselectivity, but steric hindrance from the methyl and hydroxyl groups requires optimization of reaction conditions (temperature, solvent polarity). Challenges include maintaining stereochemical integrity due to potential epimerization at the 3-methyl position. Kinetic studies using HPLC or in-situ FTIR monitoring are recommended to track intermediate stability.

Q. How can researchers ensure the stability of 3,5-dihydroxy-3-methylpentanenitrile during storage and handling?

- Methodological Answer : The compound’s hydroxyl and nitrile groups make it susceptible to hydrolysis and oxidation. Storage under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM) is advised . Regular stability assessments via NMR or LC-MS can detect degradation products. Occupational safety protocols, including glovebox use and PPE (nitrile gloves, face shields), align with handling guidelines for structurally similar nitriles .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 3,5-dihydroxy-3-methylpentanenitrile in complex mixtures?

- Methodological Answer : A multi-technique approach is essential:

| Analytical Technique | Application | Reference |

|---|---|---|

| HPLC | Purity assessment | |

| NMR | Stereochemical confirmation | |

| IR Spectroscopy | Functional group identification | |

| Mass Spectrometry (MS) | Molecular weight validation | |

| For quantification, internal standards (e.g., deuterated analogs) improve accuracy in LC-MS workflows. |

Advanced Research Questions

Q. What contradictory findings exist in the literature regarding the reactivity of 3,5-dihydroxy-3-methylpentanenitrile in cross-coupling reactions, and how can these be resolved methodologically?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Ni catalysts) for nitrile participation in Suzuki-Miyaura couplings are documented . To resolve these, systematic screening of ligands (e.g., biphenylphosphines) and bases (K₂CO₃ vs. CsF) under controlled moisture levels is critical. Mechanistic studies using DFT calculations can clarify electronic effects of the hydroxyl and methyl groups on transition-state energetics. Contrasting data may arise from solvent polarity variations—reproducible protocols using anhydrous DMF or toluene are recommended.

Q. How do the hydroxyl groups in 3,5-dihydroxy-3-methylpentanenitrile influence its reactivity compared to non-hydroxylated nitriles in nucleophilic addition reactions?

- Methodological Answer : Hydroxyl groups enhance electrophilicity at the nitrile carbon via hydrogen-bonding interactions, as observed in analogous fluorinated nitriles . However, competing side reactions (e.g., hemiacetal formation) necessitate protective group strategies. Kinetic studies under varying pH conditions (buffered aqueous/organic systems) can isolate hydroxyl-specific effects. For example, Grignard reagent additions should be conducted at low temperatures (–78°C) to minimize proton exchange with hydroxyl protons.

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported yields for 3,5-dihydroxy-3-methylpentanenitrile synthesis across different catalytic systems?

- Methodological Answer : Yield disparities often stem from unoptimized workup procedures or incomplete removal of by-products like methylglutaronitrile . Implementing rigorous purification (e.g., column chromatography with gradient elution or recrystallization from ethyl acetate/hexane) improves reproducibility. Advanced characterization (e.g., 2D NMR for diastereomer differentiation) and quantification via GC-MS with internal standards reduce variability in reported data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.